molecular formula C22H18O3 B14571543 Naphthalene, 1,1'-[oxybis(methyleneoxy)]bis- CAS No. 61454-73-7

Naphthalene, 1,1'-[oxybis(methyleneoxy)]bis-

Cat. No.: B14571543
CAS No.: 61454-73-7
M. Wt: 330.4 g/mol
InChI Key: AXRIQVMPPRPLJA-UHFFFAOYSA-N
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Description

Naphthalene, 1,1’-[oxybis(methyleneoxy)]bis- is an organic compound with the molecular formula C22H18O3. It consists of two naphthalene units connected by an oxybis(methyleneoxy) bridge. This compound is characterized by its aromatic structure, which includes multiple bonds and ether functionalities .

Properties

CAS No.

61454-73-7

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

1-(naphthalen-1-yloxymethoxymethoxy)naphthalene

InChI

InChI=1S/C22H18O3/c1-3-11-19-17(7-1)9-5-13-21(19)24-15-23-16-25-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2

InChI Key

AXRIQVMPPRPLJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCOCOC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

The synthesis of Naphthalene, 1,1’-[oxybis(methyleneoxy)]bis- typically involves the reaction of naphthalene derivatives with formaldehyde and an appropriate catalyst. The reaction conditions often include elevated temperatures and the presence of an acid or base to facilitate the formation of the oxybis(methyleneoxy) linkage. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Naphthalene, 1,1’-[oxybis(methyleneoxy)]bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the naphthalene rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Naphthalene, 1,1’-[oxybis(methyleneoxy)]bis- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalene, 1,1’-[oxybis(methyleneoxy)]bis- involves its interaction with molecular targets through its aromatic and ether functionalities. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Naphthalene, 1,1’-[oxybis(methyleneoxy)]bis- can be compared with other similar compounds such as:

  • Naphthalene, 1,1’-[oxybis(methylene)]bis[4-methyl-]
  • Naphthalene, 1,1’-[oxybis(methyleneoxy)]bis[4-chloro-]

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications. The unique oxybis(methyleneoxy) bridge in Naphthalene, 1,1’-[oxybis(methyleneoxy)]bis- distinguishes it from other naphthalene derivatives, providing distinct chemical and physical properties.

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